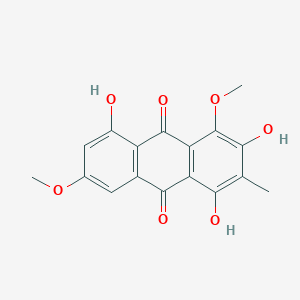
2-hydroxy-6-methoxy-3,4-dihydro-1H-naphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-6-methoxy-3,4-dihydro-1H-naphthalene-2-sulfonic acid is an organic compound with a complex structure that includes a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-6-methoxy-3,4-dihydro-1H-naphthalene-2-sulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of 2-hydroxy-6-methoxy-3,4-dihydro-1H-naphthalene under controlled conditions. The reaction is often carried out using sulfuric acid or chlorosulfonic acid as sulfonating agents at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the sulfonation reaction. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-6-methoxy-3,4-dihydro-1H-naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfonic acid group or to alter the naphthalene ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the naphthalene ring.
Scientific Research Applications
2-hydroxy-6-methoxy-3,4-dihydro-1H-naphthalene-2-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-hydroxy-6-methoxy-3,4-dihydro-1H-naphthalene-2-sulfonic acid exerts its effects involves interactions with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the naphthalene ring can engage in π-π stacking with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes, receptors, or other cellular pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3,4-dihydro-2(1H)-naphthalenone: Shares a similar naphthalene ring structure but lacks the sulfonic acid group.
3,4-Dihydro-6-hydroxy-2(1H)-quinolinone: Contains a quinoline ring system with similar functional groups.
Uniqueness
2-hydroxy-6-methoxy-3,4-dihydro-1H-naphthalene-2-sulfonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H14O5S |
|---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
2-hydroxy-6-methoxy-3,4-dihydro-1H-naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C11H14O5S/c1-16-10-3-2-9-7-11(12,17(13,14)15)5-4-8(9)6-10/h2-3,6,12H,4-5,7H2,1H3,(H,13,14,15) |
InChI Key |
PCCWBYPCDQSIJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC(CC2)(O)S(=O)(=O)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)
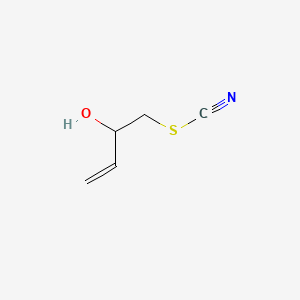
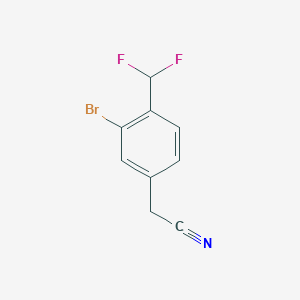
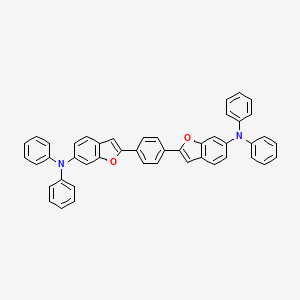
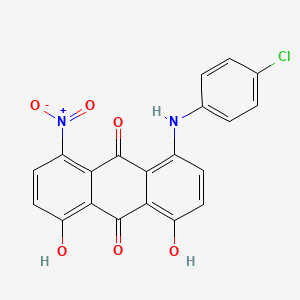
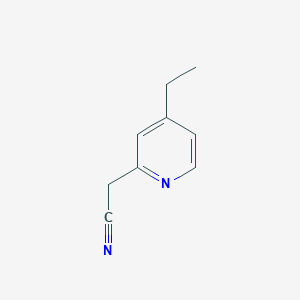

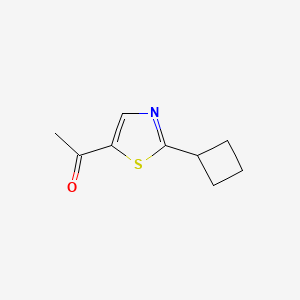


![[1(2H),2'-Bipyridine]-2-thione, 4,6-diphenyl-](/img/structure/B13131531.png)
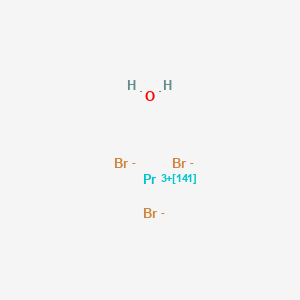
![Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13131546.png)
